2-[3-(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)propyl]benzo[de]isoquinoline-1,3-dione
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Overview
Description
The compound is a complex heterocyclic molecule that appears to be related to the benz[g]isoquinoline and benzo[de]isoquinoline skeletons. These structures are known for their bioactive properties and have been modified to create a variety of derivatives for pharmacological studies and applications.
Synthesis Analysis
The synthesis of related compounds has been explored in the literature. For instance, the synthesis of 2,4-disubstituted benz[g]isoquinoline-3,5,10(2H)-triones and other related tetracyclic systems has been achieved, which suggests that the compound of interest could potentially be synthesized through similar methods involving structural modifications to the benz[g]isoquinoline skeleton .
Molecular Structure Analysis
The molecular structure of the compound includes a benzothiolo[2,3-d]pyrimidin-2-yl group, which is a heterocyclic moiety that could contribute to the compound's bioactivity. The presence of this group in the compound's structure may influence its binding affinity to biological targets and its overall pharmacological profile.
Chemical Reactions Analysis
While the specific chemical reactions of the compound have not been detailed, related benzo[de]isoquinoline-diones have been shown to possess antiviral activity, particularly against herpes simplex and vaccinia viruses . This suggests that the compound may also engage in biochemical interactions that could inhibit viral replication or other cellular processes.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would likely be influenced by its heterocyclic structure and the presence of various functional groups. For example, amino and nitro substituted derivatives of benzo[de]isoquinoline-diones have been used as photoinitiators for polymerization, indicating that the compound may have interesting optical and electronic properties . These properties could be relevant for applications in material science or as a tool in photochemical studies.
properties
IUPAC Name |
2-[3-(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)propyl]benzo[de]isoquinoline-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O3S/c29-22-21-15-8-1-2-11-18(15)32-23(21)27-19(26-22)12-5-13-28-24(30)16-9-3-6-14-7-4-10-17(20(14)16)25(28)31/h3-4,6-7,9-10H,1-2,5,8,11-13H2,(H,26,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INHOTBVBSSBNTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)CCCN4C(=O)C5=CC=CC6=C5C(=CC=C6)C4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)propyl]benzo[de]isoquinoline-1,3-dione |
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